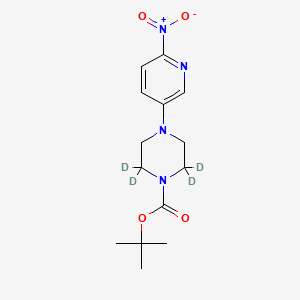

Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4

Description

Properties

Molecular Formula |

C14H20N4O4 |

|---|---|

Molecular Weight |

312.36 g/mol |

IUPAC Name |

tert-butyl 2,2,6,6-tetradeuterio-4-(6-nitro-3-pyridinyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)11-4-5-12(15-10-11)18(20)21/h4-5,10H,6-9H2,1-3H3/i8D2,9D2 |

InChI Key |

SUWKOEMQNOBJEQ-LZMSFWOYSA-N |

Isomeric SMILES |

[2H]C1(CN(CC(N1C(=O)OC(C)(C)C)([2H])[2H])C2=CN=C(C=C2)[N+](=O)[O-])[2H] |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Convergence of Covalent Inhibition and Isotopic Labeling

An In-Depth Technical Guide to the Synthesis of a Deuterated Serine Hydrolase Probe: 1-(2-nitropyridin-3-yl)-3-(3,3,5,5-tetradeuteropiperidin-1-yl)urea

Serine hydrolases represent one of the largest and most diverse enzyme superfamilies in the human proteome, accounting for approximately 1% of all proteins.[1] These enzymes, characterized by a highly conserved catalytic serine residue within their active site, play critical roles in a vast array of physiological processes, including lipid metabolism, neurotransmission, and inflammation.[2][3] Their involvement in numerous pathologies has made them compelling targets for therapeutic intervention.[4]

Covalent inhibitors, particularly those based on carbamate and urea scaffolds, have emerged as powerful tools for probing serine hydrolase function.[5][6] These molecules form a stable, covalent bond with the active site serine, leading to irreversible inactivation.[4] The selectivity of these inhibitors can be finely tuned by modifying their chemical structure, allowing for the development of highly specific probes for individual enzymes.[6][7]

Parallel to the development of potent inhibitors, isotopic labeling has become an indispensable technique in modern drug discovery and development.[8] The strategic replacement of hydrogen atoms with their heavier isotope, deuterium (D), can significantly alter a molecule's metabolic profile without changing its fundamental pharmacology.[9] This "deuterium effect" can slow down cytochrome P450-mediated metabolism, leading to improved pharmacokinetic properties.[9] Furthermore, deuterated compounds are essential as internal standards for quantitative analysis by mass spectrometry in pharmacokinetic, metabolism, and environmental fate studies.[10][11]

This guide provides a detailed synthetic pathway for a novel, deuterated serine hydrolase probe, herein referred to as Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4 . Based on the nomenclature, we have assigned a plausible urea-based structure: 1-(2-nitropyridin-3-yl)-3-(3,3,5,5-tetradeuteropiperidin-1-yl)urea . This molecule combines a reactive 2-nitropyridine urea warhead with a piperidine linker that has been selectively deuterated at the 3 and 5 positions to enhance metabolic stability.

PART 1: Retrosynthetic Analysis and Strategic Overview

The synthesis is designed as a convergent process, focusing on the independent preparation of two key intermediates: the isotopically labeled piperidine core and the activated nitropyridine warhead. These fragments are then coupled in the final step to yield the target molecule.

Figure 1: Retrosynthetic strategy for the target inhibitor.The core logic is to first synthesize 3,3,5,5-tetradeuteropiperidine (Intermediate A) and 3-amino-2-nitropyridine (Precursor to Intermediate B) . The aminopyridine is then converted to a reactive isocyanate, which undergoes nucleophilic attack by the deuterated piperidine to form the final urea linkage.

PART 2: Synthesis of Key Intermediates

Synthesis of Intermediate A: 3,3,5,5-tetradeuteropiperidine

The synthesis of the deuterated piperidine ring is achieved via a two-step process starting from commercially available N-Boc-4-piperidone. The strategy involves a base-catalyzed hydrogen-deuterium exchange to install the deuterium atoms, followed by a Wolff-Kishner reduction to remove the carbonyl group.

Figure 2: Synthetic workflow for Intermediate A.

-

To a solution of N-Boc-4-piperidone (1.0 eq) in deuterium oxide (D₂O, 10 vol), add sodium deuteroxide (NaOD, 40% in D₂O, 0.2 eq).

-

Heat the mixture to reflux (approx. 100-110 °C) and maintain for 24 hours under an inert atmosphere (N₂ or Ar).

-

Cool the reaction to room temperature and neutralize with 2M DCl in D₂O.

-

Extract the product with dichloromethane (3 x 15 vol).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-3,3,5,5-tetradeutero-4-piperidone.

-

Causality: The use of a strong base (NaOD) in a deuterium-rich solvent (D₂O) facilitates the deprotonation of the acidic α-protons adjacent to the carbonyl group. The resulting enolate is then quenched by D₂O, effectively replacing the protons with deuterium atoms. The process is repeated multiple times under reflux conditions to ensure high levels of deuterium incorporation.[9]

-

In a round-bottom flask equipped with a reflux condenser, dissolve N-Boc-3,3,5,5-tetradeutero-4-piperidone (1.0 eq) in diethylene glycol (DEG, 8 vol).

-

Add hydrazine hydrate (4.0 eq) and potassium hydroxide (KOH, 4.0 eq).

-

Heat the mixture to 190-200 °C, allowing water and excess hydrazine to distill off. Maintain this temperature for 6 hours.

-

Cool the reaction mixture, dilute with water, and extract with diethyl ether (3 x 10 vol).

-

Combine the organic extracts and wash with brine.

-

To the ether solution, add concentrated hydrochloric acid (HCl, 3 vol) and stir vigorously for 2 hours at room temperature to effect deprotection of the Boc group.

-

Separate the aqueous layer, wash with ether, and then basify to pH > 12 with 50% NaOH solution, keeping the flask in an ice bath.

-

Extract the free amine product with dichloromethane (3 x 10 vol).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully concentrate in vacuo to yield 3,3,5,5-tetradeuteropiperidine .

-

Causality: The Wolff-Kishner reduction is a classic method for the deoxygenation of ketones that is tolerant of the deuterated positions. The subsequent acidic workup cleaves the acid-labile Boc protecting group to liberate the secondary amine, Intermediate A.

Synthesis of Intermediate B Precursor: 3-amino-2-nitropyridine

The synthesis of this intermediate starts from commercially available 2-chloro-3-aminopyridine. It involves a nucleophilic aromatic substitution (SNAr) to introduce a methoxy group, followed by nitration and subsequent ammonolysis to replace the methoxy group with the desired amine.

-

Step 1 (Methoxylation): To a solution of 2-chloro-3-aminopyridine (1.0 eq) in methanol, add sodium methoxide (1.5 eq) and heat to reflux for 12 hours. After cooling, remove the solvent under reduced pressure, add water, and extract with ethyl acetate. Dry and concentrate to yield 3-amino-2-methoxypyridine.

-

Step 2 (Nitration): Cool a mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v) to 0 °C. Slowly add 3-amino-2-methoxypyridine (1.0 eq) while maintaining the temperature below 10 °C. Stir for 2 hours, then pour onto crushed ice. Neutralize with aqueous ammonia and extract the resulting precipitate with ethyl acetate. Purify by column chromatography to give 2-methoxy-3-amino-5-nitropyridine. The nitration of substituted pyridines is a well-established method.[12][13]

-

Step 3 (Ammonolysis): Heat the 2-methoxy-3-amino-5-nitropyridine from the previous step in a sealed tube with aqueous ammonia at 150 °C for 8 hours. Cool, collect the precipitate by filtration, and recrystallize from ethanol to yield pure 3-amino-2-nitropyridine .

PART 3: Final Assembly and Characterization

The final step involves the formation of the urea linkage by coupling the two key intermediates. This is achieved by converting the aminopyridine into a reactive isocyanate, which is then trapped in situ by the deuterated piperidine.

Figure 3: Final coupling reaction scheme.

Experimental Protocol: Urea Formation

-

Dissolve 3-amino-2-nitropyridine (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (DCM, 20 vol) under an inert atmosphere and cool to 0 °C.

-

In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM (5 vol).

-

Add the triphosgene solution dropwise to the aminopyridine solution over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 3 hours to ensure complete formation of the isocyanate intermediate.

-

In a separate flask, dissolve 3,3,5,5-tetradeuteropiperidine (Intermediate A, 1.1 eq) in anhydrous DCM (5 vol).

-

Cool the isocyanate solution back to 0 °C and add the solution of Intermediate A dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 vol).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product, 1-(2-nitropyridin-3-yl)-3-(3,3,5,5-tetradeuteropiperidin-1-yl)urea , as a solid.

-

Trustworthiness: This protocol uses triphosgene as a safer solid substitute for phosgene gas. The reaction is a standard and reliable method for urea synthesis. The in situ generation and trapping of the isocyanate minimizes potential side reactions and handling of this reactive intermediate.

Quantitative Data Summary

| Compound | Starting Material(s) | Reagents | Expected Yield | Purity (HPLC) |

| N-Boc-d4-4-piperidone | N-Boc-4-piperidone | NaOD, D₂O | >90% | >95% |

| 3,3,5,5-d4-piperidine (Intermediate A) | N-Boc-d4-4-piperidone | H₂NNH₂, KOH, HCl | 60-70% | >98% |

| 3-amino-2-nitropyridine (Precursor B) | 2-chloro-3-aminopyridine | NaOMe, HNO₃/H₂SO₄, aq. NH₃ | 40-50% (3 steps) | >99% |

| Final Product | Intermediates A & Precursor B | Triphosgene, Et₃N | 75-85% | >99% |

Required Analytical Characterization

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and verify the mass increase corresponding to the incorporation of four deuterium atoms. The calculated exact mass should be compared against the observed mass.

-

¹H NMR: To confirm the structure and, crucially, to demonstrate the disappearance of the proton signals for the C3 and C5 positions of the piperidine ring.

-

²H NMR: To provide direct evidence of deuterium incorporation at the desired positions. A signal corresponding to the C-D bonds at the 3 and 5 positions should be observed.

-

¹³C NMR: To confirm the carbon framework of the molecule. Deuterated carbons will show a characteristic triplet splitting pattern (due to C-D coupling) and reduced signal intensity.

-

HPLC: To determine the final purity of the compound, which should ideally be >99% for use in biological assays. On a standard reverse-phase C18 column, deuterated compounds may elute slightly faster than their non-deuterated counterparts.[14]

References

-

National Center for Biotechnology Information. Use of isotopically labeled substrates reveals kinetic differences between human and bacterial serine palmitoyltransferase. PubMed Central. Available at: [Link]

-

Adibekian, A., et al. (2011). Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Long, J. Z., & Cravatt, B. F. (2011). The Metabolic Serine Hydrolases and Their Functions in Mammalian Physiology and Disease. Chemical Reviews. Available at: [Link]

-

Niphakis, M. J., et al. (2011). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of Medicinal Chemistry. Available at: [Link]

-

Lentz, C. S., et al. (2020). Structural Basis for the Inhibitor and Substrate Specificity of the Unique Fph Serine Hydrolases of Staphylococcus aureus. ACS Infectious Diseases. Available at: [Link]

-

Scientific Laboratory Supplies. SERINE HYDROLASE INHIBITOR-1. SLS Website. Available at: [Link]

-

Wikipedia. Serine hydrolase. Wikipedia. Available at: [Link]

-

ResearchGate. Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

-

Lentz, C. S., & Nomura, D. K. (2016). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Stanford University. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives. Inno Pharmchem Website. Available at: [Link]

-

LabMedica. Click Chemistry Yields Potent and Specific Serine Hydrolase Inhibitors. LabMedica Website. Available at: [Link]

-

American Chemical Society Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Available at: [Link]

-

National Center for Biotechnology Information. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. PubMed Central. Available at: [Link]

-

ResearchGate. Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available at: [Link]

- Google Patents. Process for preparation of nitropyridine derivatives. Google Patents.

-

National Center for Biotechnology Information. Effect of deuteration on hydrogen bonding. PubMed. Available at: [Link]

-

Royal Society of Chemistry. C–H deuteration of organic compounds and potential drug candidates. Chemical Society Reviews. Available at: [Link]

-

National Center for Biotechnology Information. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. Computational design of serine hydrolases. PubMed Central. Available at: [Link]

-

Reddit. Compounds with deuterium on the aromatic ring giving different responses to their undeuterated counterparts?. Reddit. Available at: [Link]

-

National Center for Biotechnology Information. Densely substituted piperidines as a new class of elastase inhibitors. PubMed. Available at: [Link]

Sources

- 1. Serine hydrolase - Wikipedia [en.wikipedia.org]

- 2. The Metabolic Serine Hydrolases and Their Functions in Mammalian Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. med.stanford.edu [med.stanford.edu]

- 7. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. C–H deuteration of organic compounds and potential drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Use of isotopically labeled substrates reveals kinetic differences between human and bacterial serine palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

A Technical Guide to the Characterization of Serine Hydrolase Inhibitor-1-pip-2-nitropyridine-d4

This guide provides an in-depth technical overview for the comprehensive characterization of Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4. It is designed for researchers, medicinal chemists, and drug development professionals engaged in the study of serine hydrolases and the development of covalent inhibitors. The methodologies described herein are grounded in established principles of chemical biology and proteomics, emphasizing not only the procedural steps but also the underlying scientific rationale to ensure robust and reproducible outcomes.

Introduction to Serine Hydrolases and Covalent Inhibition

The serine hydrolase (SH) superfamily is one of the largest and most diverse enzyme classes in mammals, representing approximately 1% of the proteome.[1][2] These enzymes, which include proteases, lipases, esterases, and amidases, share a common catalytic mechanism centered on a highly reactive serine nucleophile located within a conserved active site.[1] Serine hydrolases are critical regulators of numerous (patho)physiological processes, including blood coagulation, neurotransmission, inflammation, and cancer, making them highly valuable therapeutic targets.[1][3]

Covalent inhibitors, which form a stable chemical bond with their target enzyme, offer distinct advantages in terms of potency and duration of action. The inhibitor discussed here, 1-pip-2-nitropyridine-d4, is designed as a covalent probe for this enzyme class. The 2-nitropyridine moiety serves as an electrophilic "warhead" susceptible to attack by the catalytic serine, while the piperidine scaffold influences selectivity. The incorporation of four deuterium atoms (d4) provides a unique mass signature, which is invaluable for mass spectrometry-based characterization and metabolic studies, a strategy increasingly used to enhance pharmacokinetic properties and analytical tracking.[4][5][6][7]

Part 1: Physicochemical Properties and Synthesis Overview

A thorough characterization begins with confirming the fundamental physicochemical properties of the inhibitor.

| Property | Value | Source |

| Compound Name | Serine Hydrolase inhibitor-1-pip-2-nitropyridine-[d4] | Internal |

| CAS Number | 2089333-15-1 | [] |

| Chemical Formula | C₁₀H₉D₄N₃O₂ | Internal |

| Exact Mass | 215.12 g/mol | Internal |

| Appearance | Varies (typically solid) | Internal |

Representative Synthetic Route

The synthesis of nitropyridine-based inhibitors involves established organic chemistry principles. Direct nitration of pyridine is often low-yielding; however, methods using dinitrogen pentoxide (N₂O₅) or one-pot diazotization reactions from aminopyridines provide efficient routes to key intermediates.[9][10][11] The deuterated piperidine moiety can be introduced via standard nucleophilic substitution or coupling reactions.

Part 2: Structural Elucidation and Purity Assessment

Before any biological assessment, the identity, structure, and purity of the inhibitor must be unequivocally confirmed.

Protocol 1: NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the chemical structure of small molecules.[12][13]

Rationale: ¹H and ¹³C NMR spectra provide information on the chemical environment of each proton and carbon atom, respectively. The connectivity and spatial arrangement of atoms can be determined, confirming that the correct molecule has been synthesized. The absence of certain proton signals in the ¹H NMR spectrum, corresponding to the deuterated positions, serves as direct evidence of successful deuterium incorporation.

Methodology:

-

Sample Preparation: Dissolve 2-5 mg of the inhibitor in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Observe the chemical shifts, integration values, and coupling patterns of the aromatic protons on the nitropyridine ring and the aliphatic protons on the piperidine ring.

-

Confirm the reduced integration in the region corresponding to the deuterated positions.

-

-

¹³C NMR Acquisition:

-

Acquire a ¹³C{¹H} proton-decoupled spectrum.

-

Identify the expected number of carbon signals corresponding to the inhibitor's structure.

-

-

Data Analysis: Compare the observed spectra with the expected chemical shifts and coupling constants for the proposed structure. Utilize 2D NMR techniques (e.g., COSY, HSQC) if structural ambiguity exists.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) for Formula Verification

Rationale: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. This is critical for confirming both the atomic composition and the successful incorporation of the four deuterium atoms, which adds a specific mass increment compared to the non-deuterated analog.

Methodology:

-

Sample Preparation: Prepare a dilute solution (1-10 µM) of the inhibitor in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Infusion and Analysis: Infuse the sample directly into an ESI-TOF or Orbitrap mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Determine the monoisotopic mass of the protonated molecule [M+H]⁺. Compare the experimentally measured exact mass to the theoretical exact mass calculated for C₁₀H₉D₄N₃O₂. The mass difference should be less than 5 ppm.

Protocol 3: HPLC for Purity Analysis

Rationale: High-Performance Liquid Chromatography (HPLC) separates the compound of interest from any impurities, starting materials, or side products. UV detection allows for the quantification of purity as a percentage of the total detected peak area.

Methodology:

-

System Preparation: Use a reverse-phase C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

-

Sample Preparation: Prepare a ~1 mg/mL stock solution of the inhibitor in a suitable solvent (e.g., DMSO, acetonitrile).

-

Injection and Elution: Inject 5-10 µL of the sample and run the gradient elution.

-

Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

-

Purity Calculation: Integrate the area of all peaks. Calculate the purity by dividing the peak area of the main product by the total peak area of all detected components. A purity of ≥95% is typically required for biological assays.

Part 3: Biochemical Characterization: Mechanism and Potency

This stage confirms the inhibitor's intended biological activity: the covalent modification and inhibition of a target serine hydrolase.

Mechanism of Action: Covalent Adduct Formation

The inhibitor is designed to act as an irreversible inactivator. The catalytic serine of the target enzyme performs a nucleophilic attack on the electron-deficient pyridine ring, leading to the displacement of the nitro group and the formation of a stable, covalent enzyme-inhibitor adduct.

Caption: Covalent inhibition of a serine hydrolase by 1-pip-2-nitropyridine-d4.

Protocol 4: Intact Protein Mass Spectrometry for Covalent Adduct Confirmation

Rationale: Directly observing the formation of the covalent adduct is the most definitive proof of the intended mechanism. Intact protein MS can detect the mass increase of the target protein corresponding to the mass of the inhibitor fragment that becomes attached.[14][15][16][17]

Caption: Workflow for intact protein MS analysis of covalent inhibition.

Methodology:

-

Incubation: Incubate a purified serine hydrolase (e.g., 5-10 µM) with a 5- to 10-fold molar excess of the d4-inhibitor in a suitable buffer (e.g., PBS, pH 7.4) for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO) incubation.

-

Sample Cleanup: Quench the reaction and desalt the sample using a reverse-phase C4 ZipTip or rapid online desalting column to remove non-covalently bound inhibitor and buffer salts.

-

LC-MS Analysis: Inject the desalted sample into an LC-MS system. Elute the protein into the mass spectrometer.

-

Data Acquisition: Acquire spectra across the protein elution peak. The protein will appear as a distribution of multiply charged ions.

-

Data Analysis: Use deconvolution software to transform the charge-state envelope into a zero-charge mass spectrum. Compare the mass of the inhibitor-treated protein with the vehicle-treated protein. A mass shift corresponding to the covalent addition of the piperidinyl-pyridine-d4 fragment is expected.

| Component | Expected Mass |

| Unmodified Target Protein | M |

| C₁₀H₉D₄N₂ (Inhibitor Fragment) | ~168.14 Da |

| Covalent Adduct | M + 168.14 Da |

Protocol 5: Enzyme Inhibition Assay for Potency (IC₅₀) Determination

Rationale: The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the inhibitor's potency. This is determined by measuring the enzyme's activity across a range of inhibitor concentrations using a chromogenic or fluorogenic substrate.[18]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5.

-

Enzyme Solution: Prepare a working solution of the purified serine hydrolase in assay buffer.

-

Substrate Solution: Prepare a stock solution of a suitable chromogenic substrate (e.g., p-nitrophenyl acetate) in an organic solvent.

-

Inhibitor Dilutions: Prepare a serial dilution series of the d4-inhibitor in DMSO, then dilute further into assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of the enzyme solution to each well.

-

Add 1 µL of the serially diluted inhibitor or vehicle (DMSO) to the wells.

-

Pre-incubate the enzyme and inhibitor for a fixed time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for covalent modification.

-

Initiate the reaction by adding 50 µL of the substrate solution to all wells.

-

-

Kinetic Reading: Immediately place the plate in a microplate reader and measure the increase in absorbance (e.g., at 405 nm for p-nitrophenol) over time.

-

Data Analysis:

-

Calculate the reaction rate (velocity) for each inhibitor concentration.

-

Normalize the rates relative to the vehicle control (100% activity) and no-enzyme control (0% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Part 4: Proteome-Wide Selectivity Profiling via Competitive ABPP

An ideal inhibitor is not only potent but also selective. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique to assess inhibitor selectivity against the entire serine hydrolase family in a complex biological sample.[19][20][21][22]

Rationale: Competitive ABPP relies on the competition between the inhibitor and a broad-spectrum, tagged activity-based probe (ABP) for binding to the active sites of serine hydrolases.[3][23] A common ABP is a fluorophosphonate (FP) coupled to a reporter tag like a fluorophore (e.g., TAMRA) or biotin.[24][25] If the inhibitor binds to a specific hydrolase, it will block subsequent labeling by the FP-probe. The selectivity profile is revealed by identifying which enzyme signals disappear or are reduced upon inhibitor treatment.

Caption: Workflow for gel-based competitive Activity-Based Protein Profiling (ABPP).

Protocol 6: Gel-Based Competitive ABPP for Selectivity Screening

Methodology:

-

Proteome Preparation: Prepare a cell or tissue lysate (e.g., in PBS) and determine the total protein concentration.

-

Inhibitor Treatment: Aliquot the proteome (e.g., 50 µg of total protein per sample). Treat each aliquot with the d4-inhibitor at various concentrations (e.g., from 10 nM to 10 µM) or with a vehicle control (DMSO). Incubate for 30 minutes at 37°C.

-

Probe Labeling: Add a fluorescent ABP (e.g., FP-TAMRA, final concentration 1 µM) to each sample. Incubate for another 30 minutes at room temperature.

-

SDS-PAGE: Quench the labeling reaction by adding 4x SDS-PAGE loading buffer. Boil the samples and resolve the proteins on an SDS-PAGE gel.

-

Fluorescence Scanning: Scan the gel using a fluorescence gel scanner at the appropriate excitation/emission wavelengths for the fluorophore (e.g., TAMRA).

-

Data Analysis: Compare the fluorescent banding patterns between the vehicle- and inhibitor-treated lanes. A dose-dependent decrease in the fluorescence intensity of a specific band indicates that the inhibitor is binding to and blocking the activity of that particular serine hydrolase. Target identity can be confirmed by mass spectrometry in a parallel experiment using a biotinylated ABP for enrichment.

References

-

Stone, T. A., & Kass, I. J. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of Biomolecular Screening, 21(2), 136-44. [Link]

-

Gilio, K., & Ciborowski, P. (2012). Activity based protein profiling to detect serine hydrolase alterations in virus infected cells. Virology Journal. [Link]

-

Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates Blog. [Link]

-

Wiertsema, S. P., et al. (2021). Activity-based protein profiling of serine hydrolases and penicillin-binding proteins in Enterococcus faecium. FEMS Microbes. [Link]

-

Clearsynth Discovery. (2024). Advantages of Deuterated Compounds. Clearsynth Blog. [Link]

-

Willems, L. I., et al. (2014). Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols. Methods in Molecular Biology. [Link]

-

Tenero, D. M., & Castellani, G. (2019). A Primer of Deuterium in Drug Design. Journal of Medicinal Chemistry. [Link]

-

Tu, Y., & Li, H. (2018). Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes. RSC Chemical Biology. [Link]

-

Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

-

Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: the serine hydrolases. Proceedings of the National Academy of Sciences. [Link]

-

G. M. J. (2021). Chemoproteomic methods for covalent drug discovery. RSC Chemical Biology. [Link]

-

ResearchGate. (n.d.). Schematic overview of MS-based methodologies for detection of covalent protein–drug adducts. ResearchGate. [Link]

-

L. M., & Cravatt, B. F. (2015). The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases. ACS Chemical Biology. [Link]

-

Bachovchin, D. A., & Cravatt, B. F. (2010). Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening. Proceedings of the National Academy of Sciences. [Link]

-

Cohen, D. R., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry. [Link]

-

Willems, L. I., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. [Link]

-

H. C., et al. (2013). Proteomic characterization of serine hydrolase activity and composition in normal urine. PLoS ONE. [Link]

-

Shimada, I., & Ueda, T. (2019). Revisiting biomolecular NMR spectroscopy for promoting small-molecule drug discovery. Journal of Biomolecular NMR. [Link]

-

Moore, S. (2020). Applying NMR to Study Small-Molecule Interactions in Drug Discovery. AZoLifeSciences. [Link]

-

Lentz, C. S., et al. (2020). Structural Basis for the Inhibitor and Substrate Specificity of the Unique Fph Serine Hydrolases of Staphylococcus aureus. Biochemistry. [Link]

-

Patricelli, M. P., et al. (2001). Profiling the Serine Hydrolase Superfamily using Activity-based Probes. Proteomics. [Link]

-

Kubíková, K., et al. (2021). Computer- and NMR-Aided Design of Small-Molecule Inhibitors of the Hub1 Protein. International Journal of Molecular Sciences. [Link]

-

ResearchGate. (n.d.). Role of NMR in the Development of Candidate Small Molecules. ResearchGate. [Link]

-

Pelliccia, S., et al. (2016). NMR-Based Approaches for the Identification and Optimization of Inhibitors of Protein–Protein Interactions. Chemical Reviews. [Link]

-

Yao, G., et al. (2018). Rapid Development of a Potent Photo-Triggered Inhibitor of the Serine Hydrolase RBBP9. ChemBioChem. [Link]

-

ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

-

MDPI. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules. [Link]

-

ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

-

Laber, B., et al. (2001). Structural basis for the function of pyridoxine 5'-phosphate synthase. Structure. [Link]

-

Adibekian, A., et al. (2017). Design of Benzoxathiazin-3-one 1,1-Dioxides as a New Class of Irreversible Serine Hydrolase Inhibitors. Journal of the American Chemical Society. [Link]

-

National Institutes of Health. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health. [Link]

Sources

- 1. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteomic characterization of serine hydrolase activity and composition in normal urine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 6. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. azolifesciences.com [azolifesciences.com]

- 14. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. Frontiers | Activity based protein profiling to detect serine hydrolase alterations in virus infected cells [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. Activity-based protein profiling: the serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Rapid Development of a Potent Photo-Triggered Inhibitor of the Serine Hydrolase RBBP9 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. セリンヒドロラーゼ活性部位プローブ | Thermo Fisher Scientific - JP [thermofisher.com]

"Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4 mechanism of action"

An In-Depth Technical Guide to the Mechanism and Application of Serine Hydrolase Inhibitor-1-pip-2-nitropyridine-d4

Authored by: Gemini, Senior Application Scientist

Date: January 3, 2026

Abstract

The serine hydrolase (SH) superfamily, comprising approximately 1% of the human proteome, represents a large and functionally diverse class of enzymes critical to physiology and disease.[1][2] These enzymes, which include well-known drug targets like acetylcholinesterase and fatty acid amide hydrolase (FAAH), are regulated by a catalytically active serine nucleophile within their active site.[1][2] Targeted covalent inhibitors (TCIs) have emerged as a powerful therapeutic modality, offering high potency and prolonged pharmacodynamic effects by forming a stable bond with their protein target.[3][4] This guide provides a detailed examination of a specific TCI, Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4 (CAS 2089333-15-1), focusing on its core mechanism of action, the significance of its structural components, and state-of-the-art methodologies for its characterization in complex biological systems.

The Serine Hydrolase Superfamily: A Primer

Serine hydrolases utilize a conserved catalytic mechanism involving a nucleophilic serine residue, often part of a catalytic triad (e.g., Ser-His-Asp), to hydrolyze ester, amide, or thioester bonds.[1][2] The catalytic cycle proceeds through a two-step process:

-

Acylation : The activated serine nucleophile attacks the carbonyl carbon of the substrate, forming a tetrahedral intermediate. This intermediate collapses, releasing the first product and forming a covalent acyl-enzyme intermediate.

-

Deacylation : A water molecule, activated by the catalytic histidine, hydrolyzes the acyl-enzyme intermediate, releasing the second product and regenerating the active enzyme.[1]

The heightened reactivity of this active-site serine makes it a prime target for covalent modification by electrophilic inhibitors.[2]

Core Mechanism of Action: 1-pip-2-nitropyridine-d4

The inhibitor's action is a two-step process characteristic of targeted covalent inhibitors: initial reversible binding followed by irreversible covalent modification.[5]

Reversible Binding & Scaffolding

The inhibitor first docks non-covalently into the enzyme's active site. This initial binding is governed by shape complementarity and non-covalent interactions (e.g., hydrophobic, hydrogen bonding).

-

Piperidine Moiety (-pip-) : This saturated heterocycle primarily serves as a scaffold. Its conformation and substitution patterns are crucial for orienting the reactive warhead and can be modified to enhance binding affinity and selectivity for the target SH over other family members.

-

Aromatic Core : The pyridine ring provides a rigid structure that positions the reactive nitro group for optimal interaction with the catalytic serine.

Irreversible Covalent Inhibition: The 2-Nitropyridine "Warhead"

The key to the inhibitor's irreversible action is the electrophilic nature of the 2-nitropyridine group. The electron-withdrawing nitro group makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr).

The proposed mechanism is as follows:

-

Nucleophilic Attack : The highly reactive hydroxyl group of the active-site serine attacks the carbon atom of the pyridine ring that is bonded to the nitro group.

-

Formation of Meisenheimer Complex : This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by the strongly electron-withdrawing nitro group.

-

Expulsion of Leaving Group : The complex collapses, and the nitrite ion (NO₂⁻) is expelled as a leaving group. This results in the formation of a stable, covalent ether linkage between the inhibitor and the enzyme's serine residue, rendering the enzyme permanently inactive.

Sources

- 1. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Metabolic Serine Hydrolases and Their Functions in Mammalian Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

"covalent modification by Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4"

An In-depth Technical Guide to Covalent Modification by the Serine Hydrolase Probe: 1-pip-2-nitropyridine-d4

Executive Summary

This guide provides a comprehensive technical overview of the principles, applications, and methodologies surrounding the use of the deuterated covalent probe, 1-pip-2-nitropyridine-d4, for the study of serine hydrolases. Serine hydrolases (SHs) represent one of the largest and most functionally diverse enzyme superfamilies in mammalian proteomes, playing critical roles in processes ranging from neurotransmission to lipid metabolism.[1][2][3] Their dysfunction is implicated in numerous diseases, making them prime targets for therapeutic intervention.[1][2] This document details the mechanism of covalent inactivation by nitropyridine-based electrophiles, outlines its application within the powerful chemoproteomic strategy of Activity-Based Protein Profiling (ABPP), and provides detailed, field-proven protocols for its use in target identification and validation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage covalent chemical probes for the functional interrogation of serine hydrolases.

The Serine Hydrolase Superfamily: A Primer

The serine hydrolase superfamily encompasses over 200 enzymes in humans, constituting approximately 1% of the total proteome.[1][2] This class, which includes proteases, lipases, esterases, and amidases, is defined by a shared catalytic mechanism centered on a highly reactive serine nucleophile located within the enzyme's active site.[2][3][4]

Catalytic Mechanism: The catalytic activity of most serine hydrolases relies on a "catalytic triad" of amino acids, typically Serine-Histidine-Aspartate. The mechanism proceeds as follows:

-

Nucleophilic Attack: The histidine residue, acting as a general base, abstracts a proton from the serine's hydroxyl group, dramatically increasing its nucleophilicity.

-

Tetrahedral Intermediate: The activated serine attacks the carbonyl carbon of the substrate, forming a transient, high-energy tetrahedral intermediate.

-

Acyl-Enzyme Formation: This intermediate collapses, releasing the first product and forming a stable covalent acyl-enzyme intermediate.[2][3]

-

Deacylation: A water molecule, activated by the histidine, hydrolyzes the acyl-enzyme intermediate, releasing the second product and regenerating the active enzyme for the next catalytic cycle.[2][3]

This conserved, highly reactive serine residue is the key vulnerability exploited by targeted covalent inhibitors.

The Probe: Deconstructing 1-pip-2-nitropyridine-d4

The inhibitor "1-pip-2-nitropyridine-d4" is a purpose-built chemical probe designed for specific applications in chemical biology and drug discovery. Its name describes its constituent parts, each with a deliberate function.

-

The Scaffold (Piperidine): The piperidine moiety serves as the molecular scaffold. This component is crucial for determining the probe's overall physicochemical properties, such as solubility and cell permeability. In more advanced, targeted inhibitors, the scaffold is elaborated to form specific non-covalent interactions with residues in the enzyme's active site, thereby conferring selectivity for one serine hydrolase over others.

-

The "Warhead" (2-Nitropyridine): The 2-nitropyridine group is the reactive electrophile, or "warhead," responsible for forming the covalent bond. The pyridine ring is rendered highly electron-deficient by the potent electron-withdrawing nitro group (-NO₂). This makes the carbon atom at position 2 susceptible to nucleophilic attack by the catalytic serine of a hydrolase. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the serine alkoxide displaces the nitrite leaving group, resulting in a stable, irreversible ether linkage to the enzyme.

-

The Isotopic Label (Deuterium-d4): The inclusion of four deuterium atoms (a heavy isotope of hydrogen) provides a unique mass signature. This is a critical feature for mass spectrometry (MS)-based analysis. The +4 Dalton mass shift allows for the unambiguous detection of probe-modified proteins or peptides against the complex background of an unmodified proteome, simplifying data analysis and increasing confidence in target identification.[5][6]

Mechanism of Covalent Modification

The covalent modification of a serine hydrolase active site by 1-pip-2-nitropyridine-d4 is a targeted, irreversible inactivation event.

Caption: Mechanism of serine hydrolase inactivation by 2-nitropyridine.

Core Workflow: Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique that uses active site-directed covalent probes to assess the functional status of entire enzyme families directly in native biological systems.[7][8][9] Probes like 1-pip-2-nitropyridine-d4 are ideal reagents for ABPP studies of serine hydrolases.

The general workflow involves incubating a complex proteome (e.g., cell lysate, tissue homogenate) with the ABPP probe, which covalently labels the active members of the targeted enzyme class. Labeled proteins can then be detected and identified using various analytical methods, most commonly mass spectrometry.

Caption: General workflow for Activity-Based Protein Profiling (ABPP).

Key Experimental Methodologies

The utility of 1-pip-2-nitropyridine-d4 is realized through a series of well-defined experimental protocols designed to confirm covalent modification, identify protein targets, and pinpoint the precise site of interaction.

Protocol 1: Validation of Covalent Adduct Formation by Intact Protein Mass Spectrometry

Causality: Before proceeding to complex proteomes, it is essential to confirm that the probe covalently modifies a known serine hydrolase target. Intact protein mass spectrometry provides direct evidence of covalent bond formation by measuring the precise mass of the protein before and after incubation with the probe.[5][10] A mass increase corresponding to the mass of the probe (minus the leaving group) is a definitive indicator of a covalent event.

Methodology:

-

Reagents:

-

Purified recombinant serine hydrolase (e.g., 10 µM in PBS).

-

1-pip-2-nitropyridine-d4 probe (10 mM stock in DMSO).

-

Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

-

Procedure:

-

In separate microcentrifuge tubes, prepare a control reaction (enzyme + DMSO) and a labeling reaction (enzyme + probe). A typical final concentration would be 1 µM enzyme and 10 µM probe.

-

Incubate both reactions at 37°C for 30-60 minutes.

-

Quench the reaction by adding an equal volume of 0.2% formic acid.

-

Desalt the protein samples using a C4 ZipTip or similar reversed-phase cleanup method.

-

Analyze the samples via Liquid Chromatography-Mass Spectrometry (LC-MS) on an instrument capable of intact protein analysis (e.g., Q-TOF).

-

-

Self-Validation: The control sample provides the baseline mass of the unmodified protein. The experimental sample must show a new peak with a mass shift corresponding to the addition of the d4-probe moiety for the result to be considered valid.

Protocol 2: Target Identification via Competitive ABPP

Causality: Competitive ABPP is the gold standard for identifying the cellular targets of an unlabeled small molecule inhibitor and assessing its selectivity across the proteome.[11] In this workflow, the proteome is pre-incubated with a test inhibitor, which binds to its targets and "protects" their active sites. Subsequent addition of the broad-spectrum d4-nitropyridine probe will result in labeling of only those serine hydrolases that were not blocked by the test inhibitor. A reduction in the d4-probe signal for a specific protein indicates it is a target of the test inhibitor.

Caption: Workflow for Competitive Activity-Based Protein Profiling.

Methodology:

-

Reagents:

-

Cell or tissue lysate (1-2 mg/mL protein concentration).

-

Test inhibitor (unlabeled) at various concentrations.

-

1-pip-2-nitropyridine-d4 probe.

-

-

Procedure:

-

Aliquot the lysate into multiple tubes. To each, add either the test inhibitor (e.g., at 100x, 10x, 1x, 0.1x final concentration) or vehicle control (DMSO).

-

Incubate for 30 minutes at 37°C to allow the test inhibitor to bind to its targets.

-

Add the d4-nitropyridine probe to all tubes (e.g., 1 µM final concentration) and incubate for another 30 minutes.

-

Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Proceed with proteolytic digestion and LC-MS/MS analysis as described below.

-

-

Self-Validation: A valid experiment requires robust labeling of known abundant serine hydrolases in the control channel. The dose-dependent disappearance of a signal in the experimental channels validates a target.

Protocol 3: Pinpointing the Modification Site with Bottom-Up Proteomics

Causality: While intact mass spec confirms if a protein is labeled, it doesn't confirm where. To validate that the modification occurs at the catalytic serine, a bottom-up proteomics workflow is employed.[6][12] The labeled protein is digested into smaller peptides, which are then analyzed by tandem mass spectrometry (MS/MS) to identify the exact amino acid carrying the d4-probe adduct.

Methodology:

-

Sample Preparation:

-

Run the labeled protein or proteome sample from Protocol 1 or 2 on an SDS-PAGE gel.

-

Excise the protein band of interest or the entire lane for a global analysis.

-

Perform in-gel digestion with a protease like trypsin. Trypsin cleaves after lysine and arginine residues, generating a predictable set of peptides.

-

-

LC-MS/MS Analysis:

-

Inject the digested peptide mixture into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

The instrument will first measure the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan).

-

It will then select peptides for fragmentation (e.g., via collision-induced dissociation), and measure the m/z of the resulting fragment ions (MS2 scan).[6]

-

-

Data Analysis:

-

Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein sequence database.

-

Crucially, the search parameters must be configured to include a "variable modification" on serine corresponding to the mass of the d4-nitropyridine adduct.

-

The software will identify peptides whose fragment ion spectra match the predicted fragmentation pattern of a peptide containing the modified serine.

-

-

Self-Validation: A high-confidence peptide-spectral match (PSM) for the modified peptide, localizing the modification to the known catalytic serine of a hydrolase, provides the highest level of validation for the interaction.

Quantitative Data Presentation

Data generated from these experiments should be summarized for clarity. A typical data table from a competitive profiling experiment would quantify the potency of a test inhibitor against multiple serine hydrolases.

| Target Enzyme | Function | IC₅₀ of Test Inhibitor (nM) |

| FAAH | Endocannabinoid metabolism | 50 |

| LYPLA1 | Lysophospholipid metabolism | 850 |

| CES1 | Carboxylesterase, drug metabolism | > 10,000 |

| ACHE | Neurotransmitter degradation | > 10,000 |

This table presents hypothetical data for illustrative purposes.

Conclusion and Future Perspectives

The deuterated covalent probe 1-pip-2-nitropyridine-d4 represents a specialized and powerful tool for the functional investigation of serine hydrolases. Its design incorporates a reactive electrophile for covalent modification and a deuterium label for robust mass spectrometric detection. When integrated into chemoproteomic workflows like Activity-Based Protein Profiling, this probe enables researchers to validate covalent inhibitors, identify novel enzyme targets, and assess inhibitor selectivity on a proteome-wide scale. The methodologies described in this guide provide a validated framework for leveraging this probe to accelerate drug discovery programs and deepen our fundamental understanding of the serine hydrolase superfamily.

References

- De Vita, E. (2025). Advances in selective targeting of serine hydrolases: A targeted covalent approach against hCES2A mitigates irinotecan toxicity in vivo. Acta Pharmaceutica Sinica B.

- Enamine. Covalent Serine Hydrolase Library. Enamine Store.

-

Lentz, C. S., et al. (2022). Identification of covalent inhibitors that disrupt M. tuberculosis growth by targeting multiple serine hydrolases involved in lipid metabolism. Cell Chemical Biology, 29(5), 897-909.e7. Available at: [Link]

-

Rocchia, W., et al. (2025). From Catalytic Mechanism to Rational Design of Reversible Covalent Inhibitors of Serine and Cysteine Hydrolases. ResearchGate. Available at: [Link]

- Enamine. Serine-Focused Covalent Library. Enamine Store.

-

Gao, Y., et al. (2021). Chemoproteomic methods for covalent drug discovery. RSC Chemical Biology, 2(6), 1537-1556. Available at: [Link]

-

Mons, E., et al. (2023). Schematic overview of MS-based methodologies for detection of covalent protein–drug adducts. ResearchGate. Available at: [Link]

-

Richards, O. D., et al. (2018). Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. Journal of the American Society for Mass Spectrometry, 29(12), 2467-2478. Available at: [Link]

- Nuvisan. Tailored mass spectrometry solutions for advanced protein science. Nuvisan.

-

Cohen, S. M., et al. (2017). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(6), 715-724. Available at: [Link]

-

Scott, J. S., et al. (2023). Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe. RSC Medicinal Chemistry. Available at: [Link]

- Creative Biolabs. Activity based Protein Profiling (Abpp). Creative Biolabs.

-

Bachovchin, D. A., & Cravatt, B. F. (2012). The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases. Nature Reviews Drug Discovery, 11(1), 52-68. Available at: [Link]

-

Willems, L. I., et al. (2020). Activity-based protein profiling: A graphical review. Protein Science, 29(1), 169-178. Available at: [Link]

- Leiden University. Activity-based protein profiling for drug discovery. Leiden University.

-

Bateman, L. A., et al. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. ChemMedChem, 18(8), e202200595. Available at: [Link]

-

Long, J. Z., & Cravatt, B. F. (2011). The Metabolic Serine Hydrolases and Their Functions in Mammalian Physiology and Disease. Chemical Reviews, 111(10), 6022-6063. Available at: [Link]

Sources

- 1. Advances in selective targeting of serine hydrolases: A targeted covalent approach against hCES2A mitigates irinotecan toxicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Metabolic Serine Hydrolases and Their Functions in Mammalian Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serine-Focused Covalent Library - Enamine [enamine.net]

- 5. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]

- 8. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activity-based protein profiling for drug discovery - Leiden University [universiteitleiden.nl]

- 10. nuvisan.com [nuvisan.com]

- 11. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Solubility of Serine Hydrolase Inhibitor-1-pip-2-nitropyridine-d4

Foreword: Navigating the Critical Path of Preclinical Development

In the landscape of modern drug discovery, the journey of a promising molecule from a hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles are the fundamental physicochemical properties of stability and solubility. These are not mere data points on a specification sheet; they are the bedrock upon which the entire pharmacokinetic and pharmacodynamic profile of a compound is built. This guide is dedicated to a specific, deuterated serine hydrolase inhibitor, "Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4," providing a comprehensive framework for its stability and solubility assessment. As researchers, scientists, and drug development professionals, our goal is not just to generate data, but to understand the "why" behind the "how," enabling us to make informed decisions that propel promising therapeutics toward the clinic.

Introduction to Serine Hydrolase Inhibitor-1-pip-2-nitropyridine-d4

Serine hydrolases represent one of the largest and most diverse enzyme classes in the human proteome, playing pivotal roles in a myriad of physiological processes, including digestion, blood clotting, and neurotransmission.[1][2][3] Their dysregulation is implicated in numerous diseases, making them attractive targets for therapeutic intervention.[1][4] Serine hydrolase inhibitors are designed to modulate the activity of these enzymes, often by forming a covalent bond with the active site serine residue.[1][5][6]

The compound at the heart of this guide, Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4 (CAS: 2089333-15-1, Molecular Formula: C14H16D4N4O4), is a small molecule designed for this purpose.[] Its structure incorporates a piperidine ring, a common scaffold in medicinal chemistry known for its ability to modulate physicochemical properties, and a nitropyridine moiety, which can influence biological activity.[8][9][10] The "-d4" designation indicates that four hydrogen atoms have been replaced by deuterium, a modification often employed to enhance metabolic stability.[11][12][13][][15]

The subsequent sections will delve into the critical aspects of this molecule's stability and solubility, providing both theoretical grounding and practical, step-by-step protocols for their evaluation.

Inferred Physicochemical Profile and Its Implications

A molecule's structure is the primary determinant of its behavior. By dissecting the components of Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4, we can infer its likely physicochemical characteristics.

-

The Piperidine Moiety: The piperidine ring is a versatile feature in drug design.[8][9] Its presence can influence a compound's lipophilicity and basicity. The nitrogen atom in the piperidine ring is basic, with a typical pKa of the protonated form around 11.[16] This suggests that the compound's solubility will be highly pH-dependent, with increased solubility in acidic conditions due to the formation of a more soluble salt.[16] However, the overall nonpolar surface area of the piperidine ring, especially if substituted with other lipophilic groups, can contribute to poor aqueous solubility at physiological pH.[16][17]

-

The Nitropyridine Moiety: Nitropyridine derivatives are utilized in the synthesis of various biologically active compounds.[10][18][19] The nitro group is strongly electron-withdrawing, which can impact the reactivity and metabolic stability of the pyridine ring. The stability of nitropyridines can be influenced by light and pH, a critical consideration for formulation and storage.[18]

-

Deuteration (-d4): The replacement of hydrogen with deuterium is a strategic modification in medicinal chemistry. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[][15] This often leads to a longer biological half-life and potentially altered metabolic pathways.[11][12][13]

Comprehensive Aqueous Solubility Assessment

A compound's aqueous solubility is a critical factor influencing its absorption and bioavailability. For a preclinical candidate, a thorough understanding of both its kinetic and thermodynamic solubility is essential.

Kinetic vs. Thermodynamic Solubility: A Conceptual Overview

Kinetic solubility refers to the concentration of a compound that dissolves in an aqueous buffer from a high-concentration stock solution (typically in DMSO) over a short period.[20][21][22] It is a measure of how readily a compound dissolves and is often used in high-throughput screening during early drug discovery.[20][22]

Thermodynamic solubility, on the other hand, is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[20][21][23] It is determined by allowing the solid compound to equilibrate with the solvent over a longer period and is a more accurate predictor of in vivo behavior, making it crucial for later-stage development and formulation.[21][23]

Diagram: Conceptual Difference Between Kinetic and Thermodynamic Solubility

Caption: Workflow comparison of kinetic and thermodynamic solubility assays.

Experimental Protocols for Solubility Determination

Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4 in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Aqueous Dilution: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[20]

Protocol 2: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of the solid Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4 to a series of vials containing different aqueous buffers (e.g., pH 3, 5, 7.4, and 9) to create a slurry.[16]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Sample Analysis: Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.[16]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[20][24]

Table 1: Representative Solubility Data Summary

| Assay Type | pH | Buffer System | Solubility (µg/mL) |

| Kinetic | 7.4 | PBS | [Insert Experimental Value] |

| Thermodynamic | 3.0 | Citrate Buffer | [Insert Experimental Value] |

| Thermodynamic | 7.4 | Phosphate Buffer | [Insert Experimental Value] |

| Thermodynamic | 9.0 | Borate Buffer | [Insert Experimental Value] |

Rigorous Chemical Stability Evaluation

Assessing the chemical stability of a drug candidate is a non-negotiable step in preclinical development. Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.[25][26][27][28]

Principles of Forced Degradation

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would encounter during storage and handling.[25][26] The goal is to induce degradation to an extent that allows for the detection and characterization of degradants, typically aiming for 5-20% degradation of the active pharmaceutical ingredient (API).[26][29]

Diagram: Forced Degradation Study Workflow

Caption: A streamlined workflow for conducting forced degradation studies.

Protocol for Forced Degradation Studies

A validated stability-indicating HPLC method is a prerequisite for these studies.

-

Acidic Hydrolysis:

-

Dissolve the compound in a suitable solvent and add 0.1 M HCl.

-

Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Neutralize the solution before analysis.

-

-

Basic Hydrolysis:

-

Dissolve the compound and add 0.1 M NaOH.

-

Incubate under the same conditions as acidic hydrolysis.

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound and add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubate at room temperature, protected from light, for a defined period.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat in a calibrated oven (e.g., 80°C) for a set duration.

-

Also, subject a solution of the compound to thermal stress.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines.

-

A dark control sample should be run in parallel.

-

Table 2: Summary of Forced Degradation Conditions and Expected Outcomes

| Stress Condition | Reagent/Condition | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, 60°C | Hydrolysis of labile functional groups |

| Base Hydrolysis | 0.1 M NaOH, 60°C | Base-catalyzed hydrolysis |

| Oxidation | 3% H₂O₂, RT | Oxidation of susceptible moieties |

| Thermolysis | 80°C (solid & solution) | Thermally induced decomposition |

| Photolysis | ICH Q1B light source | Photochemical degradation |

The Impact of Deuteration on Stability

The presence of four deuterium atoms in Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4 is a deliberate design choice to enhance its metabolic stability.[11][12][13][][15]

-

Kinetic Isotope Effect: The C-D bond has a higher dissociation energy than the C-H bond. If the cleavage of a C-H bond is the rate-limiting step in a metabolic pathway (often mediated by cytochrome P450 enzymes), replacing that hydrogen with deuterium can significantly slow down the rate of metabolism.[][15] This can lead to:

-

Metabolic Shunting: By blocking a primary metabolic pathway, deuteration can sometimes lead to an increase in metabolism through alternative pathways, a phenomenon known as metabolic shunting.[12][13] It is crucial to characterize the metabolic profile of the deuterated compound to identify any new or disproportionately formed metabolites that could have their own pharmacological or toxicological effects.

Formulation Strategies for Poorly Soluble Compounds

Given the structural motifs, it is plausible that Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4 may exhibit poor aqueous solubility. Should this be the case, several formulation strategies can be employed to enhance its dissolution and bioavailability.[30][31][32][33][34]

-

Salt Formation: For ionizable compounds like those containing a piperidine ring, forming a salt with a pharmaceutically acceptable acid is often the most straightforward approach to improve solubility.[31][33]

-

Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[30][32]

-

Amorphous Solid Dispersions: Dispersing the drug in its amorphous form within a polymer matrix can prevent crystallization and maintain a supersaturated state upon dissolution, thereby improving oral absorption.[31][33]

-

Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[31][32]

Conclusion

The stability and solubility of Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4 are not just parameters to be measured but are critical attributes that will dictate its success as a therapeutic candidate. A systematic and mechanistically driven approach to their characterization is paramount. By understanding the interplay between its chemical structure—the pH-sensitive piperidine, the reactive nitropyridine, and the metabolically stabilizing deuterium atoms—we can design and execute a robust evaluation program. The protocols and insights provided in this guide offer a comprehensive roadmap for navigating the essential preclinical assessments, ultimately enabling the translation of a promising molecule into a potential medicine.

References

- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic

- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.

- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.

- Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective.

- Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Semantic Scholar.

- Strategies for the formulation development of poorly soluble drugs via oral route.

- Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers.

- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- Deuterium in drug discovery: progress, opportunities and challenges.

- Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. BOC Sciences.

- Aqueous Solubility Assay. Enamine.

- Deuter

- How to Conduct Stability Studies for Small Molecule Drugs.

- Kinetic versus thermodynamic solubility tempt

- Solubility Assessment Service.

- Aqueous Solubility Assays.

- The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases.

- From Catalytic Mechanism to Rational Design of Reversible Covalent Inhibitors of Serine and Cysteine Hydrolases.

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.

- Forced Degradation Studies: Regulatory Considerations and Implement

- Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S' Subsite Binding.

- Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applic

- Computational design of serine hydrolases.

- Development of forced degradation and stability indicating studies of drugs—A review.

- Analytical Methods to Determine the Stability of Biopharmaceutical Products.

- Stability Studies and Testing of Pharmaceuticals: An Overview. IPA.

- Unstable Small Molecule Therapeutic Analysis. KCAS Bio.

- Piperidine | Solubility of Things.

- Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem.

- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.

- Nitropyridines, Their Synthesis and Reactions.

- Application of Chiral Piperidine Scaffolds in Drug Design.

- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

- Serine Hydrolase inhibitor-1-pip-2-nitropyridine-[d4].

- The Role of Piperidine Deriv

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.

- The Metabolic Serine Hydrolases and Their Functions in Mammalian Physiology and Disease. Chemical Reviews.

- Nitropyridines: Synthesis and reactions.

- Click Chemistry Yields Potent and Specific Serine Hydrolase Inhibitors. LabMedica.

- The expanding diversity of serine hydrolases. PubMed Central.

- 2-Amino-5-nitropyridine. NIST WebBook.

- Serine hydrolase targets of organophosphorus toxicants. PubMed.

- 4-Nitropyridine. PubChem.

- Serine Hydrolase Inhibitor-20. Sigma-Aldrich.

Sources

- 1. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Click Chemistry Yields Potent and Specific Serine Hydrolase Inhibitors - BioResearch - Labmedica.com [labmedica.com]

- 3. The expanding diversity of serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serine hydrolase targets of organophosphorus toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S’ Subsite Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]

- 12. juniperpublishers.com [juniperpublishers.com]

- 13. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Deuterated drug - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. thieme-connect.de [thieme-connect.de]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Aqueous Solubility Assay - Enamine [enamine.net]

- 21. creative-biolabs.com [creative-biolabs.com]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 24. ovid.com [ovid.com]

- 25. acdlabs.com [acdlabs.com]

- 26. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 28. biomedres.us [biomedres.us]

- 29. biopharminternational.com [biopharminternational.com]

- 30. mdpi.com [mdpi.com]

- 31. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 33. researchgate.net [researchgate.net]

- 34. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

A Senior Application Scientist's Guide to Deuterated Probes for Serine Hydrolase Research

Foreword: Beyond Abundance - Interrogating the Active Serine Hydrolase Proteome

For decades, our understanding of the vast serine hydrolase superfamily—comprising nearly 1% of the human proteome and playing critical roles in everything from neurotransmission to cancer—was largely limited to measuring protein or transcript abundance.[1] This approach, while valuable, offers a static snapshot, failing to capture the dynamic nature of enzyme activity which is the true determinant of physiological function. The advent of activity-based protein profiling (ABPP) has revolutionized this landscape, providing a powerful chemical proteomics strategy to directly assess the functional state of enzymes within complex biological systems.[2]

This guide delves into a sophisticated refinement of the ABPP toolkit: the use of deuterated probes. As a Senior Application Scientist, my goal is not merely to provide protocols, but to illuminate the underlying principles and strategic advantages of incorporating stable isotopes into your serine hydrolase research. We will explore how these subtle atomic modifications unlock deeper quantitative insights, enhance target engagement studies, and provide a more nuanced understanding of enzyme kinetics and inhibitor interactions. This is not just about labeling; it's about asking more precise questions and obtaining more definitive answers.